SERT Binding Affinity: Escitalopram vs. R-Citalopram
Escitalopram's primary mechanism is the inhibition of the human serotonin transporter (hSERT). Its affinity for hSERT is substantially higher than that of its R-enantiomer, R-citalopram. In a direct comparative study using COS-1 cell membranes expressing hSERT, the inhibitory potency of escitalopram was found to be approximately 40-fold greater than that of R-citalopram [1].
| Evidence Dimension | 5-HT uptake inhibitory potency |
|---|---|
| Target Compound Data | Affinity in the nanomolar range |
| Comparator Or Baseline | R-citalopram |
| Quantified Difference | Escitalopram is approximately 40-fold more potent than R-citalopram |
| Conditions | COS-1 cell membranes expressing human SERT |
Why This Matters
This data quantifies the enantiomeric basis for escitalopram's therapeutic activity, justifying its use over the racemate and providing a key benchmark for assays requiring the active SERT inhibitor.
- [1] Chen, F., Larsen, M. B., Sánchez, C., & Wiborg, O. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. European Neuropsychopharmacology, 15(2), 193-198. View Source
